molecular formula C16H18N4O2 B13157697 Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl- CAS No. 125219-55-8

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-

Cat. No.: B13157697
CAS No.: 125219-55-8
M. Wt: 298.34 g/mol
InChI Key: VPKOXGXQAOGLEG-UHFFFAOYSA-N
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Description

10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, which are bicyclic heterocyclic systems. Pteridines are known for their roles as biological pigments and enzyme cofactors

Preparation Methods

The synthesis of 10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. The exact synthetic route and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to inhibit certain enzymes critical for the survival of the malaria parasite . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione can be compared with other pteridine derivatives, such as:

What sets 10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione apart is its unique hexyl substitution, which can influence its chemical properties and biological activities.

Biological Activity

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl- belongs to the pteridine family characterized by a bicyclic heterocyclic structure. The presence of a hexyl group at the 10 position significantly influences its chemical properties and biological activities. This structural variation contributes to its reactivity and interaction with various biological targets.

The biological activity of 10-hexylbenzo[g]pteridine-2,4(3H,10H)-dione primarily involves its role as an enzyme inhibitor . Research indicates that it may inhibit enzymes critical for the survival of malaria parasites, positioning it as a potential candidate for antimalarial therapies. The specific mechanisms include:

  • Enzyme Inhibition : The compound binds to active sites of target enzymes, disrupting their function and thereby affecting metabolic pathways essential for parasite survival.
  • G-Quadruplex Stabilization : Similar compounds have shown the ability to stabilize G-quadruplex structures in nucleic acids, which can influence gene expression and cellular processes.

Therapeutic Applications

The potential therapeutic applications of 10-hexylbenzo[g]pteridine-2,4(3H,10H)-dione are diverse:

  • Antimalarial Agent : Given its enzyme inhibition properties against malaria parasites, it is being investigated as a possible treatment option.
  • Cancer Therapy : Its ability to stabilize G-quadruplexes suggests potential use in cancer therapy by inhibiting telomerase activity, which is often upregulated in cancer cells.
  • Antibacterial Activity : Some derivatives have shown promise against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Investigated enzyme inhibition in malaria parasitesDemonstrated significant inhibition of target enzymes at micromolar concentrations
Study 2Evaluated interaction with G-quadruplexesFound effective binding and stabilization leading to reduced telomerase activity
Study 3Assessed antibacterial propertiesShowed moderate activity against Staphylococcus aureus

These studies highlight the compound's versatility and potential applications across various therapeutic areas.

Properties

CAS No.

125219-55-8

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

10-hexylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C16H18N4O2/c1-2-3-4-7-10-20-12-9-6-5-8-11(12)17-13-14(20)18-16(22)19-15(13)21/h5-6,8-9H,2-4,7,10H2,1H3,(H,19,21,22)

InChI Key

VPKOXGXQAOGLEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O

Origin of Product

United States

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